molecular formula C10H12N2O4 B1376278 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1192152-97-8

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

Cat. No.: B1376278
CAS No.: 1192152-97-8
M. Wt: 224.21 g/mol
InChI Key: MUKRDMBDOQOSSD-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a pyrazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield pyrazine-2-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Pyrazine-2-carbinol or pyrazine-2-carboxaldehyde.

    Substitution: Pyrazine-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of approximately 224.21 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amines during synthesis. This structural characteristic enhances its utility in complex chemical reactions.

Medicinal Chemistry

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Key Applications:

  • Drug Development: The compound is utilized in the synthesis of bioactive molecules due to its ability to modify biological properties through structural alterations. For instance, it can be transformed into more complex structures that exhibit enhanced pharmacological activity.
  • Targeted Protein Degradation: It is used as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation—a promising strategy in drug discovery aimed at treating diseases like cancer by selectively eliminating harmful proteins .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules.

Synthetic Applications:

  • Protecting Group: The Boc group allows for the protection of amines during multi-step syntheses, enabling chemists to control reactivity and selectivity in reactions.
  • Synthesis of Heterocycles: This compound can be employed in the synthesis of various heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals .

Material Science

The compound's unique properties also lend themselves to applications in material science.

Material Applications:

  • Polymer Chemistry: It can be utilized as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and mechanical properties of polymers.
  • Nanomaterials: Research indicates potential applications in creating nanostructured materials with specific functionalities, such as catalytic or electronic properties .

Case Study 1: Drug Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers incorporated this compound into their synthetic pathway. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development.

Case Study 2: Targeted Protein Degradation

A recent investigation into PROTAC technology highlighted the importance of rigid linkers like this compound. The study illustrated how altering linker rigidity affects the orientation and efficacy of protein degraders, thereby influencing their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the specific drug or bioactive molecule being developed.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the Boc group and has different reactivity and solubility properties.

    5-(tert-Butoxycarbonyl)pyrazine-2-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different chemical behavior.

    5-(tert-Butoxycarbonyl)pyrazine-2-carboxylate: The ester form of the compound, with different solubility and reactivity.

Uniqueness

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is unique due to the presence of both the Boc group and the carboxylic acid group, which provide distinct reactivity and versatility in organic synthesis. The Boc group offers protection for the amine functionality, allowing for selective reactions at the carboxylic acid site.

Biological Activity

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and other therapeutic activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazine ring with a tert-butoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted amides derived from pyrazine-2-carboxylic acids demonstrate potent activity against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition in vitro .

CompoundActivity Against Mycobacterium tuberculosisLipophilicity (log P)
3,5-Bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid72% Inhibition6.85
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideMIC = 31.25 µmol/mL (antifungal)Not specified

Antifungal Activity

The compound has also been evaluated for its antifungal properties. One study reported that derivatives showed significant antifungal activity against Trichophyton mentagrophytes, indicating potential for development into antifungal agents .

The mechanism by which these compounds exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, the inhibition of essential cellular processes in pathogens can lead to reduced viability and growth.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of substituted pyrazine carboxamides were synthesized and evaluated for their biological activity. Among these, certain derivatives exhibited notable antimycobacterial and antifungal activities .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the pyrazine core significantly influence the biological efficacy of the compounds. For example, the introduction of halogen substituents improved lipophilicity and enhanced antimicrobial activity .
  • In Vitro Studies : In vitro testing demonstrated that several derivatives not only inhibited bacterial growth but also affected photosynthesis in plant systems, highlighting their potential as herbicides or agricultural fungicides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, and how can intermediates be optimized?

Methodological Answer: A common approach involves introducing the tert-butoxycarbonyl (Boc) group to pyrazine-2-carboxylic acid derivatives via coupling reactions. For example, tert-butyl chloroformate can react with pyrazine-2-carboxylic acid under basic conditions (e.g., DMAP or pyridine catalysis) to install the Boc group. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like over-alkylation. Intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by 1H^1H-NMR and LC-MS .

Q. How should solubility and stability be managed during experimental handling?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (50 mg/mL under sonication) . For aqueous reactions, use co-solvents (e.g., THF:water mixtures) to enhance solubility. Stability studies indicate that the Boc group is susceptible to acidic hydrolysis; thus, avoid prolonged exposure to pH < 3. Store lyophilized samples at -20°C under inert gas (argon) to prevent degradation .

Q. What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to monitor purity (>95%) and detect hydrolyzed byproducts (e.g., pyrazine-2-carboxylic acid).
  • Elemental Analysis : Confirm C, H, N composition against theoretical values (e.g., C10_{10}H14_{14}N2_2O4_4).
  • FT-IR : Verify Boc carbonyl stretches (~1680–1720 cm1^{-1}) and carboxylic acid O-H bands (~2500–3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for Boc-protected pyrazine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a triclinic crystal system (space group P1P1) was resolved for a related Boc-piperazine derivative, with lattice parameters a=6.0568A˚,b=12.0047A˚,c=16.2615A˚a = 6.0568 \, \text{Å}, b = 12.0047 \, \text{Å}, c = 16.2615 \, \text{Å} . If experimental data conflict with computational models (e.g., DFT-optimized geometries), refine hydrogen bonding and torsional angles using software like Mercury or Olex2.

Q. What strategies mitigate competing reactions during Boc deprotection in complex systems?

Methodological Answer: Boc removal typically requires acidic conditions (e.g., TFA/DCM or HCl/dioxane). However, in pyrazine-carboxylic acid systems, competing decarboxylation or ring-opening can occur. Mitigation strategies include:

  • Low-temperature deprotection : Use 0°C with 4M HCl in dioxane to slow side reactions.
  • Protecting group alternatives : Temporarily protect the carboxylic acid as a methyl ester before Boc cleavage .

Q. How can spectroscopic data inconsistencies between batches be systematically addressed?

Methodological Answer:

  • NMR spiking experiments : Add authentic samples to suspect batches to identify impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or rotamers.
  • Cross-validate with NIST databases : Compare 1H^1H-NMR and IR spectra against reference data for pyrazine derivatives .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKRDMBDOQOSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 5(tert-butoxycarbonyl)pyrazine-2-carboxylate (0.742 g, 2.78 mmol) and methanol (20 mL) was added potassium hydroxide (0.23 g, 4.1 mmol) in wafer (2 mL) and the reaction was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in wafer (5 mL) and acidified to pH 2 with 1M hydrochloric acid. The solid precipitate was collected by filtration to afford the title compound (0.61 g). MS (ESI) m/z 240.2 [M+H]+
Name
ethyl 5(tert-butoxycarbonyl)pyrazine-2-carboxylate
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

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